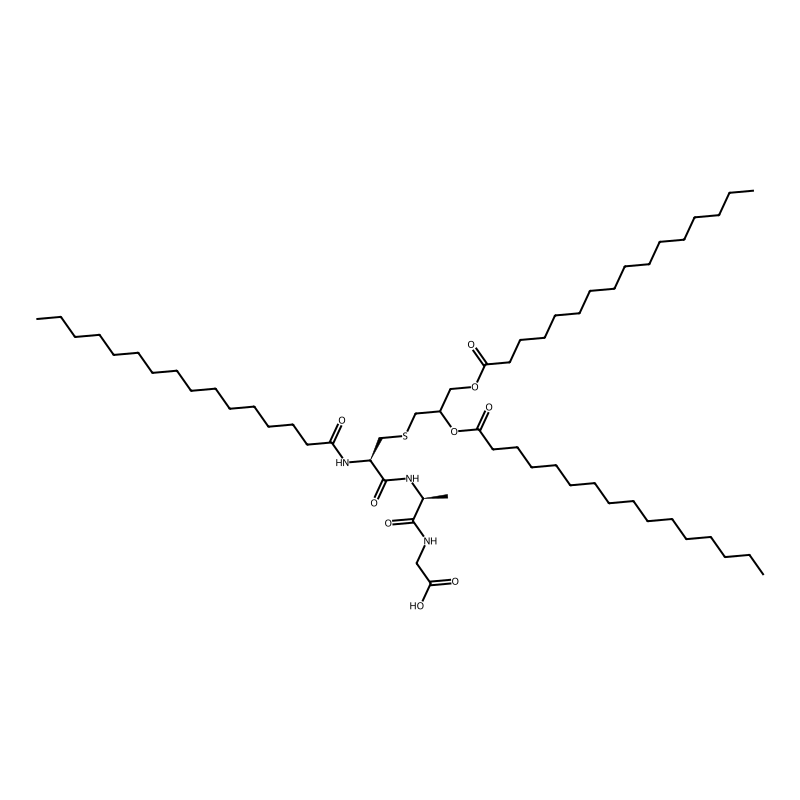

Pam3-Cys-Ala-Gly

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Pam3-Cys-Ala-Gly (Pam3CAG) is a synthetic, triacylated lipopeptide that functions as a specific and potent agonist for the Toll-like Receptor 2/1 (TLR2/1) heterodimer. Structurally, it mimics the acylated N-terminus of bacterial lipoproteins, enabling it to serve as a powerful tool for activating innate immune responses in a controlled and reproducible manner. Its primary use in research is as a defined molecular probe to study TLR2/1 signaling pathways and as a potential vaccine adjuvant to enhance immune responses to co-administered antigens.

References

- [1] Jin, M. S., Kim, S. E., Heo, J. Y., Lee, M. E., Kim, H. M., Paik, S. G., Lee, H., & Lee, J. O. (2007). Crystal structure of the TLR1-TLR2 heterodimer induced by binding of a tri-acylated lipopeptide. Cell, 130(6), 1071–1082.

- [2] Irvine, K. L., Gangloff, M., & Bryant, C. E. (2013). The molecular basis for recognition of bacterial ligands at equine TLR2, TLR1 and TLR6. Veterinary research, 44, 50.

- [4] Adooq Bioscience. (n.d.). Pam3-Cys-Ala-Gly. Retrieved May 15, 2026, from https://www.adooq.com/pam3-cys-ala-gly.html

- [5] Riedel, S., et al. (1990). Interaction of immunologically-active lipopeptides with membranes. Biological chemistry Hoppe-Seyler, 371(11), 1127–1134.

Substituting Pam3-Cys-Ala-Gly with a diacylated lipopeptide like Pam2CSK4 or FSL-1 is a critical error, as it changes the molecular target from the TLR2/1 heterodimer to the TLR2/6 heterodimer, leading to fundamentally different signaling outcomes and non-comparable data. Even substitution with another triacylated lipopeptide, such as the common benchmark Pam3CSK4, is problematic. The different peptide sequences (Ala-Gly vs. Ser-(Lys)4) can alter receptor interaction kinetics, signaling potency, and downstream cellular responses, compromising experimental reproducibility. Furthermore, the stereochemistry of the lipid moiety is critical for activity; using a preparation with an incorrect or mixed stereoisomer composition (e.g., RS vs the active R form) will lead to significantly weaker dendritic cell activation and T-cell induction, invalidating experimental conclusions.

References

- [1] Irvine, K. L., Gangloff, M., & Bryant, C. E. (2013). The molecular basis for recognition of bacterial ligands at equine TLR2, TLR1 and TLR6. Veterinary research, 44, 50.

- [2] Kang, J. Y., Nan, X., Jin, M. S., Youn, S. J., Kim, Y. J., Kim, S. C., ... & Lee, J. O. (2009). Recognition of lipopeptide patterns by Toll-like receptor 2-Toll-like receptor 6 heterodimer. Immunity, 31(6), 873-884.

- [3] Khan, S., et al. (2009). Chirality of TLR-2 ligand Pam3CysSK4 in fully synthetic peptide conjugates critically influences the induction of specific CD8+ T-cells. Molecular immunology, 46(6), 1084–1091.

Definitive TLR Heterodimer Specificity for Mechanistic Clarity

The primary procurement differentiator for Pam3-Cys-Ala-Gly is its specific activation of the TLR2/1 heterodimer, with no cross-reactivity for the TLR2/6 heterodimer. In contrast, diacylated lipopeptides like Pam2CSK4 exclusively activate TLR2/6. This structural specificity is absolute: the third acyl chain of Pam3-Cys-Ala-Gly binds to a hydrophobic channel in TLR1 that is physically blocked in TLR6, preventing activation. This makes Pam3-Cys-Ala-Gly an essential tool for experiments designed to isolate and study pure TLR2/1-mediated signaling pathways without confounding TLR2/6 activation.

| Evidence Dimension | TLR Heterodimer Activation |

| Target Compound Data | Activates TLR2/1 heterodimer |

| Comparator Or Baseline | Pam2CSK4: Activates TLR2/6 heterodimer |

| Quantified Difference | Orthogonal; activates a different receptor complex |

| Conditions | HEK293 cells transfected with human TLR2/1 or TLR2/6, measuring NF-κB activation via reporter assay. |

Purchasing this compound ensures that observed biological effects are unequivocally attributable to TLR2/1 signaling, a critical requirement for mechanistic studies.

Differential Cytokine Profile vs. Pam3CSK4: Avoidance of IL-10 Induction

While both Pam3-Cys-Ala-Gly and the common analog Pam3CSK4 are TLR2/1 agonists, they can induce different downstream signaling patterns. For example, in human monocytes, Pam3CSK4 induces production of the anti-inflammatory cytokine IL-10, which can subsequently down-modulate the co-stimulatory molecule CD86. In contrast, other TLR2/1 agonists like human β-defensin-3, which also lack the highly cationic peptide tail of Pam3CSK4, do not induce IL-10 and instead increase CD86 expression. The simpler, uncharged Ala-Gly peptide of Pam3-Cys-Ala-Gly makes it a more suitable tool for applications requiring a purely pro-inflammatory response without concurrent induction of regulatory cytokines.

| Evidence Dimension | IL-10 Induction in Human Monocytes |

| Target Compound Data | Inferred to not induce IL-10 (based on neutral peptide structure) |

| Comparator Or Baseline | Pam3CSK4: Induces IL-10 production and subsequent CD86 down-modulation |

| Quantified Difference | Qualitative difference in cytokine profile (Pro-inflammatory vs. Mixed Pro- and Anti-inflammatory) |

| Conditions | In vitro stimulation of human monocytes. |

Selecting Pam3-Cys-Ala-Gly avoids the confounding effects of IL-10, ensuring a more direct and less complex pro-inflammatory stimulus for studying immune activation or for adjuvant applications where a Th1-polarizing response is desired.

Processability Benefit: Simpler Peptide Moiety May Improve Synthesis and Purity

From a chemical synthesis and procurement perspective, the dipeptide Ala-Gly is significantly simpler than the Ser-(Lys)4 sequence of Pam3CSK4. Solid-phase synthesis of poly-lysine sequences can be prone to side reactions and incomplete couplings, potentially leading to a more heterogeneous final product and requiring more rigorous purification. The simpler Ala-Gly sequence of Pam3-Cys-Ala-Gly reduces these synthetic challenges. This can translate to higher batch-to-batch consistency and purity, a critical parameter for ensuring reproducible results in sensitive immunological assays.

| Evidence Dimension | Synthetic Complexity of Peptide Moiety |

| Target Compound Data | Simple dipeptide (Ala-Gly) |

| Comparator Or Baseline | Pam3CSK4: Homooligomer of a functionalized amino acid (Ser-Lys-Lys-Lys-Lys) |

| Quantified Difference | Reduced number of coupling steps and elimination of lysine side-chain protection/deprotection steps. |

| Conditions | Standard solid-phase or solution-phase peptide synthesis protocols. |

Choosing this compound can reduce the risk of variability from impure or heterogeneous stimulating agents, leading to more reliable and reproducible experimental data.

Dissecting TLR2/1 vs. TLR2/6 Signaling Pathways

For researchers investigating the specific downstream consequences of TLR2/1 activation, Pam3-Cys-Ala-Gly is the appropriate tool. Its inability to activate TLR2/6 ensures that all observed signaling events, such as specific kinase activation or transcription factor translocation, can be confidently attributed to the TLR2/1 pathway.

In Vitro Macrophage and B-Cell Activation Studies

Pam3-Cys-Ala-Gly is a well-established, potent activator of macrophages and B-cells. It is suitable for in vitro models requiring a strong, reproducible pro-inflammatory stimulus without the immunomodulatory effects of IL-10 induction that can be seen with other TLR2/1 agonists like Pam3CSK4.

Adjuvant Development for Subunit Vaccines

As a defined, synthetic adjuvant, Pam3-Cys-Ala-Gly offers a high degree of chemical purity and predictable activity. Its ability to potently stimulate innate immunity makes it a candidate for formulation with recombinant protein antigens to enhance the magnitude and quality of the resulting adaptive immune response.

References

- [1] Hauschildt, S., et al. (1994). Intraperitoneal injection of synthetic bacterial lipopeptides does not cause a rise in circulating inflammatory cytokines. FEMS immunology and medical microbiology, 8(1), 77–81.

- [2] Niyonsaba, F., et al. (2011). The Toll-like receptor 1/2 agonists Pam(3) CSK(4) and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes. Immunology, 134(3), 315–325.

- [3] Irvine, K. L., Gangloff, M., & Bryant, C. E. (2013). The molecular basis for recognition of bacterial ligands at equine TLR2, TLR1 and TLR6. Veterinary research, 44, 50.

- [4] Kang, J. Y., et al. (2009). Recognition of lipopeptide patterns by Toll-like receptor 2-Toll-like receptor 6 heterodimer. Immunity, 31(6), 873–884.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Sequence

Dates

Explore Compound Types